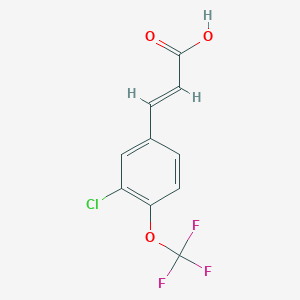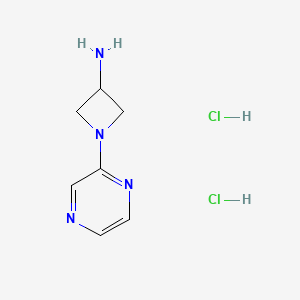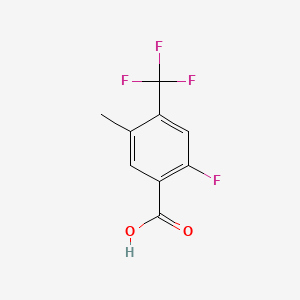![molecular formula C17H12ClF3N4 B1468341 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine CAS No. 1357147-49-9](/img/structure/B1468341.png)
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine
Descripción general
Descripción
The compound “2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine” is a complex organic molecule. It contains a pyridine ring and a pyrimidine ring, both of which are nitrogen-containing heterocycles. The pyridine ring is substituted with a trifluoromethyl group and a chlorine atom, while the pyrimidine ring is substituted with a methyl group and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and pyrimidine rings, along with the various substituents. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and pyrimidine rings, as well as the various substituents. The trifluoromethyl group, in particular, is known to influence the reactivity of compounds in various ways .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could impart certain properties, such as increased lipophilicity compared to compounds with non-fluorinated substituents .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Development
The trifluoromethyl group (-CF₃) in this compound is a common pharmacophore in many FDA-approved drugs . This group can significantly affect the biological activity of molecules, making them valuable in drug development. The compound’s structure could be utilized in synthesizing new drug candidates, especially for diseases where modulation of protein interactions or signaling pathways is crucial.
Agrochemical Applications
Compounds with the trifluoromethylpyridine moiety, such as the one , are key in developing agrochemicals . They are used to create pesticides that protect crops from pests due to their unique physicochemical properties, which enhance the efficacy and stability of these agrochemicals.
Material Science
The pyridine ring and trifluoromethyl groups can serve as functional groups for attaching other molecules, making this compound a precursor for various materials, including polymers, dyes, and liquid crystals . These groups can improve the solubility and stability of the final products, which is essential in material science.
Synthesis of Fluorinated Organic Chemicals
Fluorinated organic chemicals are increasingly important due to their applications in medicines, electronics, agrochemicals, and catalysis . The compound’s ability to incorporate fluorine atoms makes it a valuable intermediate in synthesizing these chemicals.
Veterinary Medicine
Similar to its use in human pharmaceuticals, the compound’s structural motif is also applicable in veterinary medicine. It can be part of the synthesis of veterinary drugs that require the trifluoromethyl group for their pharmacological activity .
Chemical Research and Development
As a chemical intermediate, this compound is used in the synthesis of more complex molecules. Its specific structure allows for regioselective functionalization, which is a critical aspect of chemical research and development .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methyl-N-phenylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4/c1-10-7-14(24-12-5-3-2-4-6-12)25-16(23-10)15-13(18)8-11(9-22-15)17(19,20)21/h2-9H,1H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNUHQSXGOPBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]-3-phenylpropanoate](/img/structure/B1468263.png)

![1-[4-(tert-Butyl)benzyl]-4-piperidinamine dihydrochloride](/img/structure/B1468265.png)

![Benzyl 2-methyl-3-oxo-1-phenyl-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1468267.png)

![Methyl 4-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B1468270.png)
![tert-butyl 5-(3-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1468272.png)
![2-(3-{3-[(tert-Butoxycarbonyl)amino]propyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1468275.png)
![tert-Butyl 2-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperidinecarboxylate](/img/structure/B1468277.png)
![tert-Butyl 4-hydroxy-4-[2-(methoxycarbonyl)-1-benzofuran-6-yl]-1-piperidinecarboxylate](/img/structure/B1468278.png)
![1,1-Bis(2-methylbenzyl)-1,5,6,7-tetrahydro[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B1468279.png)
